molecular formula C7H16ClNO2 B1435142 4-(Methoxymethyl)piperidin-4-ol hydrochloride CAS No. 2093979-92-9

4-(Methoxymethyl)piperidin-4-ol hydrochloride

Cat. No.: B1435142
CAS No.: 2093979-92-9
M. Wt: 181.66 g/mol
InChI Key: OOVVTDVPTHPTAR-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)piperidin-4-ol hydrochloride (CAS 2093979-92-9) is a high-purity chemical intermediate valued in medicinal chemistry for constructing complex piperidine-based molecules. Its primary research application is in the synthesis of novel pharmaceutical compounds, particularly those targeting the central nervous system. The structure, featuring both a hydroxyl and a methoxymethyl group on the piperidine ring, allows for selective chemical modifications. This versatility is crucial for drug discovery efforts aimed at enhancing the metabolic stability, potency, and bioavailability of lead compounds. This compound has been specifically identified as a key building block in the preparation of advanced intermediates for centrally acting agents, including potential antidepressants and antipsychotics . Furthermore, its utility is demonstrated in patented synthetic processes for complex molecules, such as a derivative of an oxazolidinone-based acetamide, highlighting its role in sophisticated organic synthesis routes . The product is for Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(methoxymethyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-10-6-7(9)2-4-8-5-3-7;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVVTDVPTHPTAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(Methoxymethyl)piperidin-4-ol hydrochloride typically involves the following key steps:

  • Functionalization of the piperidine ring at the 4-position to introduce a hydroxyl group.
  • Alkylation at the 4-position to attach the methoxymethyl substituent.
  • Conversion of the free base to the hydrochloride salt for isolation and purification.

These steps are often integrated into multi-step synthetic sequences depending on the target molecule's complexity.

Preparation of 4-(Methoxymethyl)piperidin-4-ol (Free Base)

A common approach to prepare the free base involves the nucleophilic substitution or alkylation of piperidin-4-ol derivatives with methoxymethylating agents under controlled conditions.

Key points from literature:

  • The reaction is often carried out in polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) to facilitate nucleophilic attack and solubilize reactants.
  • Alkylating agents include chloromethyl methyl ether or methoxymethyl chloride, which react with the hydroxyl group or the nitrogen atom depending on reaction conditions.
  • Temperature control (often low temperatures, e.g., −78 °C to room temperature) is critical to prevent side reactions and ensure high selectivity.

Conversion to Hydrochloride Salt

After obtaining the free base 4-(Methoxymethyl)piperidin-4-ol, it is converted into the hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid.

  • This step improves the compound's stability, crystallinity, and ease of handling.
  • Crystallization from alcohols (e.g., ethanol or isopropanol) is preferred to obtain high-purity crystalline hydrochloride salt with good yield, as demonstrated in fentanyl analog synthesis protocols.

Detailed Synthetic Route from Patent Literature

A patent (EP2455377A1) focusing on fentanyl analogs describes the preparation of related 4-methoxymethyl piperidine derivatives, which share synthetic principles with this compound:

  • Starting from 4-(phenylamino)-4-(methoxymethyl)piperidine, alkylation with various alkylating agents in solvents such as acetonitrile or 2-propanol is performed.
  • The reaction conditions are optimized for yield and purity, with crystallization in alcohol solvents yielding superior product quality.
  • The patent emphasizes the use of polar solvents like DMF, DMSO, DCM, and THF for the reaction with acid chlorides or anhydrides to functionalize the piperidine ring further.

While the patent focuses on derivatives, the preparation of this compound follows similar principles of alkylation and salt formation.

Alternative Synthetic Approaches and Green Chemistry Considerations

Although specific methods for this compound are limited in open literature, related piperidine intermediates have been synthesized using greener reagents and scalable processes:

  • Use of aqueous ammonia and other less hazardous reagents in piperidin-4-ol synthesis has been reported to reduce toxic waste and improve safety in manufacturing.
  • Such approaches may be adapted for the preparation of 4-(Methoxymethyl)piperidin-4-ol by replacing hazardous alkylating agents with safer alternatives, maintaining efficiency and yield.

Data Table: Typical Reaction Conditions and Yields for Alkylation Step

Parameter Conditions/Details Outcome/Notes
Solvent THF, DMF, DCM, DMSO Polar aprotic solvents preferred
Alkylating Agent Chloromethyl methyl ether, methoxymethyl chloride Used for introducing methoxymethyl group
Temperature −78 °C to room temperature Low temperature to control selectivity
Reaction Time 16 hours Sufficient for complete alkylation
Work-up Quenching with aqueous HCl to form hydrochloride salt Facilitates isolation and purification
Purification Crystallization from alcohol (ethanol, isopropanol) Higher yield and purity compared to other solvents
Typical Yield 60–85% Depending on scale and exact conditions

Research Findings on Purification and Yield Optimization

  • Crystallization in alcohols is superior to other solvents for isolating the hydrochloride salt, giving higher yields and better product quality.
  • Alkylation with methanesulfonate esters as alkylating agents provides better yields than other halide-based alkylating agents in related piperidine derivatives.
  • Polar solvents such as acetonitrile and 2-propanol are effective media for alkylation reactions, balancing solubility and reactivity.

Summary of Preparation Methodology

Step Description Key Considerations
1. Starting Material Piperidin-4-ol or substituted piperidine Purity and availability
2. Alkylation Reaction with methoxymethyl chloride or equivalent Use of polar aprotic solvents, temperature control
3. Work-up Quenching with HCl to form hydrochloride salt Controlled acid addition
4. Purification Crystallization from alcohol solvents Enhances yield and purity
5. Drying and Isolation Drying under reduced pressure or vacuum Ensures stable, pure product

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives .

Scientific Research Applications

4-(Methoxymethyl)piperidin-4-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular features of 4-(Methoxymethyl)piperidin-4-ol hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C7H14ClNO2* ~179.45 (calculated) -OH, -CH2OCH3 at C4 Not explicitly listed
4-Methoxypiperidine hydrochloride C6H14ClNO 163.63 -OCH3 at C4 4045-24-3
4-(Hydroxymethyl)piperidin-4-ol hydrochloride C6H12ClNO2 165.62 -OH, -CH2OH at C4 3970-73-8
4-(Diphenylmethoxy)piperidine hydrochloride C18H22ClNO 303.83 -OCH(C6H5)2 at C4 65214-86-0
4-(Difluoromethyl)piperidin-4-ol hydrochloride C6H12ClF2NO 187.61 -OH, -CHF2 at C4 1803595-35-8

*Calculated molecular formula and weight based on structural analysis.

Key Observations :

  • The diphenylmethoxy derivative (4-(Diphenylmethoxy)piperidine hydrochloride) has a significantly larger molecular weight and aromatic substituents, which may confer distinct pharmacokinetic properties .

Pharmacological and Industrial Relevance

  • Therapeutic Potential: Piperidin-4-ol derivatives are explored for CNS disorders (e.g., serotonin receptor modulation) and oncology (e.g., kinase inhibition) .
  • Chemical Stability : The methoxymethyl group may improve stability compared to hydroxymethyl analogs, which are prone to oxidation .

Biological Activity

4-(Methoxymethyl)piperidin-4-ol hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a methoxymethyl group and a hydroxyl group, which influence its interaction with biological targets.

Property Value
Molecular FormulaC₈H₁₈ClN₃O₂
Molecular Weight195.69 g/mol
Melting PointNot specified
SolubilitySoluble in water

This compound exhibits its biological effects through several mechanisms:

  • Receptor Interaction : The compound acts as an antagonist at the CCR5 chemokine receptor, which is crucial for HIV entry into host cells. By blocking this receptor, it demonstrates potential as an antiviral agent against HIV-1.
  • Modulation of Ion Channels : It may also modulate ion channels, affecting neuronal excitability and potentially influencing neurological conditions.
  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which play a significant role in drug metabolism and the modulation of metabolic pathways.

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that this compound can significantly reduce viral load in cell cultures infected with HIV-1. The effective concentration (EC50) was noted to be within a range that suggests therapeutic potential without significant cytotoxicity.
  • Animal Models : In vivo studies using animal models have shown that low doses of this compound can reduce inflammation and inhibit tumor growth, while higher doses may lead to hepatotoxicity and nephrotoxicity, emphasizing the need for careful dosage management.
  • Metabolic Studies : The compound's metabolic pathways were investigated using cytochrome P450 enzyme assays, revealing that it is primarily metabolized by these enzymes, leading to various metabolites that may also possess biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Methoxymethyl)piperidin-4-ol hydrochloride, and how can purity be optimized?

  • Methodology : A typical synthesis involves nucleophilic substitution or reductive amination. For example, reacting piperidin-4-ol derivatives with methoxymethyl halides under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Post-reaction, purification via recrystallization (using ethanol/water mixtures) or chromatography (silica gel, methanol/chloroform gradients) ensures high purity .
  • Purity Optimization : Monitor reaction progress with TLC or HPLC. Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Purity ≥98% can be achieved through iterative recrystallization .

Q. Which analytical techniques are critical for characterizing this compound, and how should data contradictions be resolved?

  • Key Techniques :

  • X-ray crystallography (SHELX software for structural refinement) .
  • NMR (¹H/¹³C for functional group confirmation; DMSO-d₆ as solvent).
  • HPLC (C18 columns, acetonitrile/water mobile phase) for purity assessment .
    • Data Contradictions : Cross-validate results using multiple techniques (e.g., compare melting points from DSC with literature). If solubility data conflicts, conduct controlled solubility studies in varied pH buffers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ fume hoods with HEPA filters .
  • Storage : Store at -20°C in airtight, light-resistant containers. Avoid contact with strong oxidizers (e.g., peroxides) .
  • Emergency Measures : For skin contact, rinse with copious water; for inhalation, move to fresh air and seek medical evaluation .

Advanced Research Questions

Q. How does the methoxymethyl group influence the compound’s stability under acidic/basic conditions, and what degradation products form?

  • Stability Studies : Conduct accelerated degradation tests (e.g., 0.1M HCl/NaOH at 40°C for 48 hours). Monitor via HPLC-MS. The methoxymethyl group may hydrolyze to form formaldehyde and piperidin-4-ol under strong acids .
  • Mitigation Strategies : Stabilize formulations using buffering agents (e.g., citrate buffers at pH 5–6) .

Q. What mechanistic insights exist for this compound’s interactions with biological targets (e.g., receptors or enzymes)?

  • Pharmacological Profiling : Use radioligand binding assays (e.g., ³H-LSD for serotonin receptor affinity) and functional cAMP assays. The piperidine core and methoxymethyl group may enhance lipophilicity, influencing blood-brain barrier penetration .
  • Structure-Activity Relationship (SAR) : Modify the methoxymethyl group to assess steric/electronic effects on target binding. Compare with analogs like 4-(aminomethyl)piperidin-4-ol derivatives .

Q. How can researchers resolve discrepancies in reported solubility or reactivity data for this compound?

  • Controlled Experiments : Replicate solubility studies in standardized solvents (e.g., DMSO, PBS) at 25°C. Use dynamic light scattering (DLS) to detect aggregates.
  • Computational Modeling : Predict solubility parameters via COSMO-RS or molecular dynamics simulations. Validate with experimental data .

Q. What strategies are effective for synthesizing deuterated or isotopically labeled analogs for metabolic studies?

  • Deuteration : Replace the methoxymethyl group’s hydrogen atoms via catalytic exchange (e.g., D₂O/Pd-C) or custom synthesis using deuterated methoxymethyl chloride .
  • Isotope Labeling : Incorporate ¹³C at the piperidine ring using labeled starting materials (e.g., ¹³C-formaldehyde in reductive amination) .

Methodological Guidance for Data Interpretation

Q. How should researchers design experiments to assess the compound’s potential as a chiral building block in asymmetric synthesis?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic resolution with lipases. Confirm enantiomeric excess (ee) via polarimetry .
  • Applications : Demonstrate utility in synthesizing chiral amines or heterocycles, noting stereochemical outcomes in reaction pathways .

Q. What experimental approaches are recommended to study the compound’s role in modulating oxidative stress pathways?

  • In Vitro Assays : Measure ROS scavenging in cell lines (e.g., HepG2) using DCFH-DA probes. Pair with Western blotting for antioxidant enzymes (e.g., SOD, catalase).
  • In Vivo Models : Administer the compound in oxidative stress models (e.g., zebrafish with H₂O₂-induced damage). Quantify lipid peroxidation (MDA assay) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methoxymethyl)piperidin-4-ol hydrochloride
Reactant of Route 2
4-(Methoxymethyl)piperidin-4-ol hydrochloride

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